molecular formula C13H24INO4 B12216861 (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate

Cat. No.: B12216861
M. Wt: 385.24 g/mol
InChI Key: FHEMZYHXWAKDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. This compound is characterized by the presence of an iodine atom, which makes it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by iodination. The reaction conditions often include the use of organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The Boc-protected amino acids are synthesized by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of room-temperature ionic liquids derived from Boc-protected amino acids has been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Trifluoroacetic Acid (TFA): For Boc deprotection.

    Nucleophiles: For substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amino acid, while substitution reactions can yield a variety of iodinated derivatives .

Scientific Research Applications

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate involves its role as an intermediate in chemical reactions. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate is unique due to the presence of the iodine atom, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis. The iodine atom allows for specific substitution reactions that are not possible with other similar compounds .

Properties

Molecular Formula

C13H24INO4

Molecular Weight

385.24 g/mol

IUPAC Name

tert-butyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)

InChI Key

FHEMZYHXWAKDML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CI)NC(=O)OC(C)(C)C

Origin of Product

United States

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